Cas no 2137825-54-6 (4-Quinazolinamine, 5,7-difluoro-2-methyl-)

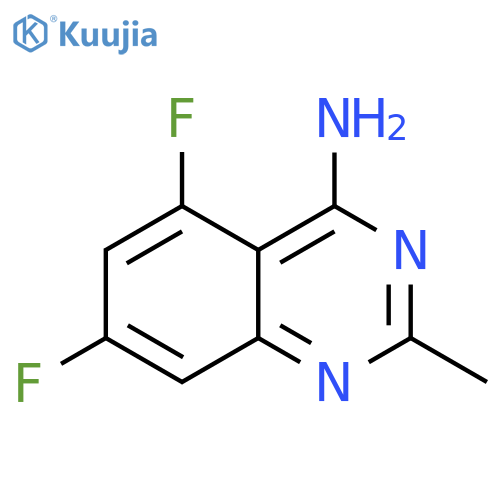

2137825-54-6 structure

商品名:4-Quinazolinamine, 5,7-difluoro-2-methyl-

CAS番号:2137825-54-6

MF:C9H7F2N3

メガワット:195.168788194656

CID:5259526

4-Quinazolinamine, 5,7-difluoro-2-methyl- 化学的及び物理的性質

名前と識別子

-

- 4-Quinazolinamine, 5,7-difluoro-2-methyl-

-

- インチ: 1S/C9H7F2N3/c1-4-13-7-3-5(10)2-6(11)8(7)9(12)14-4/h2-3H,1H3,(H2,12,13,14)

- InChIKey: LUQWVVHXWKOXLI-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C(F)=CC(F)=C2)=C(N)N=C1C

4-Quinazolinamine, 5,7-difluoro-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-388354-10.0g |

5,7-difluoro-2-methylquinazolin-4-amine |

2137825-54-6 | 95.0% | 10.0g |

$5221.0 | 2025-03-16 | |

| Enamine | EN300-388354-1.0g |

5,7-difluoro-2-methylquinazolin-4-amine |

2137825-54-6 | 95.0% | 1.0g |

$1214.0 | 2025-03-16 | |

| Enamine | EN300-388354-2.5g |

5,7-difluoro-2-methylquinazolin-4-amine |

2137825-54-6 | 95.0% | 2.5g |

$2379.0 | 2025-03-16 | |

| Enamine | EN300-388354-5.0g |

5,7-difluoro-2-methylquinazolin-4-amine |

2137825-54-6 | 95.0% | 5.0g |

$3520.0 | 2025-03-16 | |

| Enamine | EN300-388354-0.1g |

5,7-difluoro-2-methylquinazolin-4-amine |

2137825-54-6 | 95.0% | 0.1g |

$1068.0 | 2025-03-16 | |

| Enamine | EN300-388354-0.5g |

5,7-difluoro-2-methylquinazolin-4-amine |

2137825-54-6 | 95.0% | 0.5g |

$1165.0 | 2025-03-16 | |

| Enamine | EN300-388354-0.05g |

5,7-difluoro-2-methylquinazolin-4-amine |

2137825-54-6 | 95.0% | 0.05g |

$1020.0 | 2025-03-16 | |

| Enamine | EN300-388354-0.25g |

5,7-difluoro-2-methylquinazolin-4-amine |

2137825-54-6 | 95.0% | 0.25g |

$1117.0 | 2025-03-16 |

4-Quinazolinamine, 5,7-difluoro-2-methyl- 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

2137825-54-6 (4-Quinazolinamine, 5,7-difluoro-2-methyl-) 関連製品

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬